3-(Aminomethyl)adamantan-1-ol

Description

Significance of Adamantane (B196018) Scaffolds in Modern Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the smallest diamondoid, possessing a unique, rigid, and symmetrical cage-like structure. This distinctive three-dimensional framework has garnered considerable attention in medicinal chemistry and materials science. researchgate.netpublish.csiro.au The incorporation of the adamantane scaffold into bioactive molecules can significantly influence their physicochemical and pharmacological properties. nih.govmdpi.com

One of the key attributes of the adamantane moiety is its high lipophilicity, which can enhance the ability of a drug to cross cell membranes and improve its distribution in biological systems. mdpi.comresearchgate.net The bulky and rigid nature of the adamantane cage can also provide steric hindrance, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's stability and duration of action. mdpi.comresearchgate.net This "lipophilic bullet" has been successfully employed to improve the pharmacokinetic profiles of various therapeutic agents. nih.gov

Furthermore, the rigid adamantane structure serves as a non-planar scaffold, allowing for the precise spatial orientation of functional groups. nih.gov This three-dimensional arrangement is crucial for optimizing interactions with biological targets, such as enzymes and receptors, leading to enhanced potency and selectivity. publish.csiro.aunih.gov In an era of drug discovery focused on "escaping from flatland," the adamantane scaffold provides a valuable tool for creating structurally complex and novel drug candidates with improved properties. publish.csiro.aunih.govrsc.org The utility of adamantane is evidenced by its presence in several clinically approved drugs for a range of conditions, including viral infections and neurodegenerative diseases. publish.csiro.aunih.gov

Contextualization of 3-(Aminomethyl)adamantan-1-ol within Adamantane Derivatives

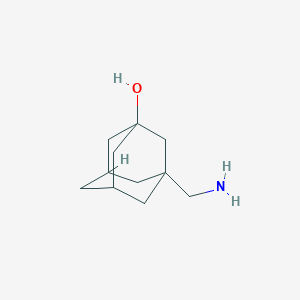

This compound is a bifunctional adamantane derivative featuring both a primary amino group and a hydroxyl group attached to its rigid cage structure. Specifically, the hydroxyl group occupies a bridgehead position (carbon 1), while the aminomethyl group is attached to another bridgehead position (carbon 3). This specific substitution pattern places it within the class of 1,3-disubstituted adamantanes.

The presence of both a hydroxyl and an aminomethyl group imparts distinct chemical properties to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group primarily functions as a hydrogen bond donor and a base. These functional groups provide sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

From a medicinal chemistry perspective, this compound combines the desirable properties of the adamantane core with the versatile reactivity of its functional groups. The adamantane scaffold provides a rigid, lipophilic core that can anchor the molecule within a biological target, while the amino and hydroxyl groups can form specific interactions, such as hydrogen bonds, with the target protein. This combination of features makes it an interesting building block for the design of new therapeutic agents.

While specific research on the biological activities of this compound itself is not extensively documented in publicly available literature, its structural analog, 3-amino-1-adamantanol, is a well-known intermediate in the synthesis of vildagliptin, a drug used to treat type 2 diabetes. google.comchemicalbook.com This highlights the potential of 1,3-amino-hydroxy-substituted adamantanes as valuable pharmacophores in drug discovery. The additional methylene (B1212753) group in this compound compared to 3-amino-1-adamantanol provides a subtle but potentially significant modification to the molecule's size, flexibility, and spacing of the functional groups, which could lead to different biological activities and applications.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound and its close structural analog, 3-amino-1-adamantanol.

| Property | This compound | 3-Amino-1-adamantanol |

| CAS Number | 67496-96-2 chemical-suppliers.eu | 702-82-9 chemicalbook.com |

| Molecular Formula | C₁₁H₁₉NO | C₁₀H₁₇NO |

| Molecular Weight | 181.27 g/mol | 167.25 g/mol |

| Appearance | Not specified | White solid chemicalbook.com |

| Melting Point | Not specified | 265 °C (decomposes) chemicalbook.com |

| Solubility | Not specified | Soluble in organic solvents, insoluble in water chemicalbook.com |

| LogP (predicted) | Not specified | 1.73 |

Synthesis of Adamantane Derivatives

The synthesis of functionalized adamantanes often starts from adamantane itself or a simple derivative. For instance, the preparation of 3-amino-1-adamantanol, a close analog of the subject compound, can be achieved through various routes. One reported method involves the nitration and subsequent hydroxylation of amantadine (B194251) (1-aminoadamantane) or its hydrochloride salt. google.comchemicalbook.com Another approach utilizes the reaction of amantadine with fluoroboric acid to protect the amino group, followed by hydroxylation with methyl(trifluoromethyl)dioxirane. google.com A different synthesis starts from 3-acetylamino-1-adamantanol, which is then hydrolyzed under basic conditions to yield 3-amino-1-adamantanol. kaimosi.com

While specific synthetic routes for this compound are not detailed in the provided search results, one can infer potential strategies based on known adamantane chemistry. A plausible approach could involve the functionalization of a suitable adamantane precursor that already contains either the hydroxyl or the aminomethyl group (or a precursor to it).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Aminomethyl Adamantan 1 Ol

Reactivity of the Aminomethyl Functionality

The primary amino group attached to the adamantane (B196018) cage via a methylene (B1212753) linker is a versatile handle for chemical modification. It behaves as a potent nucleophile and can undergo various transformations typical of primary amines.

Nucleophilic Substitution Reactions

The aminomethyl group can act as a nucleophile to displace leaving groups in various substrates. While direct examples involving 3-(aminomethyl)adamantan-1-ol are not prevalent in the literature, the reactivity of analogous aminomethyl adamantanes suggests that N-alkylation is a primary transformation. These reactions typically involve treating the amine with alkyl halides. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the stoichiometry of the reactants. Using molar equivalents of the alkylating agent generally favors the formation of the secondary amine as the major product.

Acylation and Alkylation Reactions

Acylation of the aminomethyl group is a common transformation, readily forming amides. This can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, the analogous compound 1-(aminomethyl)adamantane is known to react with acetic anhydride (B1165640) to form its corresponding acetyl derivative. Similarly, reaction with butyl formate (B1220265) can yield the formamido-compound.

Alkylation reactions introduce alkyl groups onto the nitrogen atom. Besides using alkyl halides, this can also be achieved via reductive amination. For N-alkyl and N,N-dialkyl derivatives, a common synthetic route involves the reduction of the corresponding N-substituted amides using reducing agents like lithium aluminum hydride. This method is often preferred as it produces cleaner products compared to direct alkylation with alkyl halides.

Table 1: Representative Alkylation and Acylation Reactions for Aminomethyl Adamantane Analogs Data is based on reactions of analogous adamantane compounds as specific data for this compound is limited.

| Starting Material Analogue | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-(Aminomethyl)adamantane | Alkyl Halides | N-Alkyl & N,N-Dialkyl Amines | |

| 1-Adamantanecarboxamide | Lithium Aluminum Hydride | Primary Amine | |

| 1-(Aminomethyl)adamantane | Acetic Anhydride | N-Acetyl Derivative | |

| 1-(Aminomethyl)adamantane | Butyl Formate | N-Formyl Derivative |

Formation of Nitrogen-Containing Heterocyclic Adducts

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases (azomethines). For example, analogous aminomethyl adamantanes react with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) to yield the corresponding alkylidene or arylidene aminomethyl derivatives. These imine intermediates can be starting points for the synthesis of more complex heterocyclic systems. For instance, the reaction of the amine with ethylene (B1197577) oxide can produce hydroxyethyl (B10761427) derivatives. While complex heterocyclic adducts are not extensively detailed, the fundamental reactivity of the amine with carbonyls provides a clear pathway to such structures.

Reactivity of the Hydroxyl Functionality

The tertiary hydroxyl group at a bridgehead position of the adamantane skeleton is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still participate in several key transformations. Often, the aminomethyl group may require protection (e.g., via acylation) prior to reactions involving the hydroxyl group to prevent side reactions.

Esterification and Etherification Reactions

The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives, although the reaction can be sluggish due to steric hindrance. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a possible route. More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base, would likely be more effective. Given the presence of the basic aminomethyl group, this reaction would likely require N-protection to avoid the formation of amides as the primary product.

Etherification of the tertiary hydroxyl group is also challenging but feasible. One potential method involves the reaction of the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) with an alkyl halide (Williamson ether synthesis). However, the steric hindrance and the potential for elimination reactions with the alkyl halide are significant competing factors.

Table 2: Potential Reactions of the Hydroxyl Functionality These reactions are based on general principles of alcohol reactivity, as specific examples for this compound are not readily available.

| Reaction Type | Reagent Class | Potential Product | Considerations |

|---|---|---|---|

| Esterification | Acid Chloride/Anhydride | Adamantyl Ester | Requires N-protection of the aminomethyl group. Steric hindrance may lower yields. |

| Etherification | Alkyl Halide (with base) | Adamantyl Ether | Requires N-protection. Strong base needed. Risk of elimination side reactions. |

Dehydration and Elimination Pathways

The presence of a tertiary hydroxyl group at a bridgehead position makes this compound susceptible to dehydration reactions to form an alkene. Such elimination reactions are typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org The general mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation at the bridgehead. Subsequent deprotonation of an adjacent carbon leads to the formation of a double bond.

Given that this compound is a tertiary alcohol, it is expected to undergo dehydration under relatively mild conditions compared to secondary or primary alcohols. libretexts.org The reaction pathway for tertiary alcohols typically follows a unimolecular elimination (E1) mechanism, proceeding through the formation of a carbocation intermediate. libretexts.org

Alternative dehydration methods, such as passing the alcohol vapor over a heated catalyst like aluminum oxide (Al₂O₃), can also be employed to favor elimination over other potential side reactions. savemyexams.com

Table 1: General Conditions for Alcohol Dehydration

| Alcohol Type | Catalyst | Temperature Range (°C) | Mechanism |

|---|---|---|---|

| Primary | Concentrated H₂SO₄ or H₃PO₄ | 170 - 180 | E2 |

| Secondary | Concentrated H₂SO₄ or H₃PO₄ | 100 - 140 | E1 |

| Tertiary | Concentrated H₂SO₄ or H₃PO₄ | 25 - 80 | E1 |

Data sourced from general principles of organic chemistry. libretexts.org

Reactivity of the Adamantane Cage

The tricyclo[3.3.1.1³⁷]decane core, known as adamantane, is a remarkably stable, strain-free, and rigid hydrocarbon structure. Its reactivity is characterized by a preference for reactions at the bridgehead (tertiary) positions and the stability of its corresponding radical and cationic intermediates. oup.comnih.gov

Selective C-H Functionalization at Bridgehead and Bridge Positions

The adamantane skeleton possesses two distinct types of C-H bonds: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the six methylene bridge positions. nih.gov The functionalization of these C-H bonds is a key strategy for synthesizing substituted adamantane derivatives.

Calculations have shown that the bridgehead hydrogens are generally more reactive towards electrophilic reagents and radicals. oup.com This inherent reactivity difference allows for selective functionalization. For instance, direct oxidation or halogenation often occurs preferentially at the more reactive tertiary positions. cuni.cz

Recent advancements have focused on catalyst-controlled C-H functionalization to achieve high selectivity. amazonaws.comchemrxiv.org For example, photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the strong 3º C–H bonds. amazonaws.comchemrxiv.org The choice of catalyst can even reverse selectivity. An electrophilic quinuclidinium radical cation, for instance, is well-suited for hydrogen atom abstraction from the hydridic C-H bonds at the methine positions of adamantane. nih.gov

Table 2: Bond Dissociation Energies (BDEs) of Adamantane C-H Bonds

| C-H Bond Position | Bond Type | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Bridgehead | Tertiary (3°) | 99 |

| Bridge | Secondary (2°) | 96 |

Data highlights the unusual strength of the tertiary C-H bond in adamantane compared to its secondary C-H bond. amazonaws.com

Electrophilic and Radical Reactions on the Polycyclic Core

The synthesis of substituted adamantanes frequently proceeds through carbocation or radical intermediates, which benefit from the unique stability conferred by the caged structure. nih.govrsc.org

Electrophilic Reactions: Electrophilic substitution can be achieved directly on the adamantane core. Reactions with strong acids can lead to direct C-H bond substitution. rsc.org For example, treatment with bromine (Br₂) can introduce bromine atoms at the bridgehead positions, which can then be substituted by various nucleophiles via an Sɴ1 mechanism involving a tertiary adamantyl cation. rsc.org

Radical Reactions: A wide array of radical-based functionalization reactions can directly convert adamantane's C-H bonds into C-C bonds. nih.gov These methods often require highly reactive H-atom abstractors, such as O-centered radicals derived from peroxides, due to the high bond dissociation energies of the C-H bonds. nih.gov

Notable radical reactions include:

Giese-type reactions: This involves the addition of an adamantyl radical (generated via HAT) to an electrophilic alkene, providing a convenient method for alkylation. nih.gov

Oxidative Carbonylation: Adamantane can undergo palladium-catalyzed oxidative carbonylation with carbon monoxide to generate one-carbon-homologated esters, showing a preference for activation at the bridgehead position. nih.gov

Amide Synthesis: The adamantyl radical can add to isocyanides, which, after trapping with oxygen and subsequent rearrangement, affords amide products. nih.gov

These radical processes highlight the versatility of the adamantane core in forming new carbon-carbon and carbon-heteroatom bonds.

Ring Opening and Rearrangement Processes

Adamantane is the most thermodynamically stable C₁₀H₁₆ hydrocarbon isomer, representing a deep energy minimum. mdpi.com Consequently, direct ring-opening of the adamantane skeleton itself is energetically unfavorable and rare. However, ring rearrangement and contraction processes are well-documented, particularly starting from less stable or appropriately functionalized adamantane precursors. mdpi.comnih.gov

Ring Contraction: The adamantane framework can be induced to contract to the smaller noradamantane cage (which lacks one methylene unit). scispace.com A notable method involves a triflic acid-promoted cascade reaction of N-methylated cyclic carbamates derived from adamantane amino alcohols. This process consists of decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift, leading to the formation of ring-contracted iminium salts. rsc.org This type of transformation is analogous to classic rearrangements like the Wagner–Meerwein or semipinacol rearrangement. rsc.org The ring contraction can also be initiated from adamantane derivatives bearing a leaving group adjacent to an amino group, proceeding through an imine intermediate. scispace.com

Ring Expansion and Rearrangement: Conversely, strained, ring-contracted precursors like protoadamantane (B92536) and noradamantane derivatives can be "spring-loaded" to rearrange into the more stable adamantane framework. mdpi.com These reactions are typically acid-promoted and proceed through carbocationic intermediates that undergo skeletal rearrangements to relieve strain and form the adamantane core. mdpi.comnih.gov For example, the opening of a protoadamantane epoxide with subsequent acid-promoted rearrangement can yield 1,2-disubstituted adamantane derivatives. mdpi.com

While the this compound molecule itself is highly stable, understanding these rearrangement pathways is crucial as they represent key synthetic routes to and from the adamantane scaffold, enabling the synthesis of a wide variety of structurally diverse derivatives. cuni.cznih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(aminomethyl)adamantan-1-ol, with its complex and rigid polycyclic structure, NMR is indispensable for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the adamantane (B196018) cage and the aminomethyl substituent. Due to the molecule's symmetry, certain protons are chemically equivalent, leading to a more simplified spectrum than might be anticipated for a molecule with 19 hydrogen atoms. The chemical shifts are influenced by the electronegativity of the adjacent amino and hydroxyl groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, with carbons bonded to the electron-withdrawing hydroxyl and amino groups appearing at a lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane CH | 1.50-2.20 | m |

| Adamantane CH₂ | 1.40-1.80 | m |

| -CH₂-NH₂ | 2.60-2.80 | s |

| -NH₂ | 1.50-2.50 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 68-72 |

| C-3 (C-CH₂NH₂) | 35-40 |

| Adamantane CH | 30-45 |

| Adamantane CH₂ | 28-40 |

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the protons on adjacent carbons within the adamantane framework, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the adamantane cage's protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons (those without directly attached protons), such as C-1 and C-3 of the adamantane core. For instance, correlations would be expected between the protons of the aminomethyl group and C-3, as well as with adjacent carbons in the adamantane cage.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For adamantane derivatives, which are often crystalline solids, ssNMR can reveal information about polymorphism, which is critical in pharmaceutical applications. Adamantane itself is frequently used as a chemical shift reference standard in ¹³C solid-state NMR due to its sharp and well-defined signals. nih.gov The chemical shift of the adamantane CH signal at 25 °C is 37.777 ppm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound, with a molecular formula of C₁₁H₁₉NO, the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺• | C₁₁H₁₉NO | 181.1467 |

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. researchgate.net

For this compound, the fragmentation is expected to be influenced by the presence of the amino and hydroxyl groups. Common fragmentation pathways for adamantane derivatives involve the loss of side chains and the formation of stable carbocations. researchgate.net The fragmentation of adamantane itself often results in characteristic signals at m/z = 93, 80, 79, and 67. wikipedia.org For this compound, key fragmentation events could include:

Loss of the aminomethyl group (-CH₂NH₂) as a radical, leading to a prominent ion.

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the adamantane cage itself, although this is generally less favorable due to the stability of the cage structure. The fragmentation of adamantane dications has been shown to be site-sensitive, with excitation at the CH site leading to larger fragments and excitation at the CH₂ site resulting in smaller fragments. mdpi.com

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to fully elucidate the fragmentation pathways and confirm the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information based on the principles of infrared absorption and inelastic light scattering, respectively.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its distinct functional groups: the hydroxyl group, the primary aminomethyl group, and the adamantane skeleton.

The presence of the hydroxyl group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.org The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band in the 1210-1100 cm⁻¹ range. spectroscopyonline.com

The primary amine of the aminomethyl group is identifiable by a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. spectroscopyonline.comopenstax.orgorgchemboulder.com A medium to strong N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, the C-N stretching vibration of an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

The adamantane cage contributes to the spectrum with multiple C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³-hybridized carbon atoms. researchgate.netnist.gov The spectrum also contains a complex series of bands in the fingerprint region (below 1500 cm⁻¹) arising from CH₂ scissoring, twisting, and wagging, as well as C-C skeletal vibrations of the adamantane framework.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen Bonded) |

| 3400-3300 | Medium | N-H Asymmetric Stretch |

| 3330-3250 | Medium | N-H Symmetric Stretch |

| ~2920 | Strong | C-H Asymmetric Stretch (Adamantane CH₂) |

| ~2850 | Strong | C-H Symmetric Stretch (Adamantane CH₂) |

| 1650-1580 | Medium-Strong | N-H Bend (Scissoring) |

| ~1450 | Medium | CH₂ Bend (Scissoring) |

| 1250-1020 | Medium-Weak | C-N Stretch |

| 1210-1100 | Strong | C-O Stretch (Tertiary Alcohol) |

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds of the adamantane skeleton. The symmetric vibrations of the cage structure are expected to be strong and well-defined in the Raman spectrum.

The C-H stretching vibrations of the adamantane cage are anticipated to produce strong signals in the 3000-2800 cm⁻¹ region. The Raman spectrum of adamantane itself shows characteristic strong peaks corresponding to C-C stretching and C-C-C bending modes of the cage structure, and similar vibrations are expected for this compound. The symmetric "breathing" mode of the adamantane cage is a particularly strong and characteristic Raman band, typically observed around 750-800 cm⁻¹.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3000-2800 | Strong | C-H Stretches (Adamantane) |

| ~1450 | Medium | CH₂ Bending Modes |

| ~1200 | Medium | C-C Stretches (Adamantane) |

| ~950 | Strong | C-C Stretches (Adamantane) |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, including the crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, are not available.

Without experimental crystallographic data, a definitive description of the molecular packing, intermolecular interactions (such as hydrogen bonding networks involving the hydroxyl and amino groups), and the precise conformation of the aminomethyl sidechain in the solid state cannot be provided. Such a study would be invaluable for a complete understanding of the three-dimensional structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Aminomethyl)adamantan-1-ol, offering a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for analyzing its electronic properties. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state. google.com The adamantane (B196018) core is expected to maintain its rigid, strain-free chair conformations within the fused cyclohexane (B81311) rings. The primary focus of geometry optimization would be the orientation of the aminomethyl and hydroxyl substituents.

The electronic structure analysis would include the distribution of electron density, which is crucial for understanding intermolecular interactions. The hydroxyl and amino groups, being polar, would be regions of higher electron density, influencing the molecule's solubility and how it interacts with other molecules.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| C-N (amino) | ~1.47 Å | |

| C-C (adamantane cage) | ~1.54 Å | |

| Bond Angle | C-O-H | ~109° |

| H-N-H | ~107° | |

| Dihedral Angle | H-O-C-C | Variable (Conformation) |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas. The LUMO would likely be distributed across the adamantane cage's anti-bonding orbitals. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Chemical Potential | -2.5 eV |

| Hardness | 4.0 eV |

| Electrophilicity Index | 0.78 eV |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra help in the assignment of experimental peaks to specific atoms in the molecule.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an infrared (IR) spectrum. This is useful for identifying the presence of functional groups, such as the O-H and N-H stretches from the hydroxyl and amino groups, respectively.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. Due to the lack of extensive chromophores, this compound is expected to have absorptions in the deep UV region.

Molecular Dynamics Simulations and Conformational Analysis

While the adamantane cage itself is rigid, the substituents can exhibit conformational flexibility. Molecular dynamics (MD) simulations can model the movement of the atoms in this compound over time, providing insights into its dynamic behavior and preferred conformations in different environments (e.g., in a solvent or interacting with a biological target).

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states, chemists can determine the most likely reaction pathways and predict reaction rates. For instance, theoretical studies could model the protonation of the amino group or the esterification of the hydroxyl group, identifying the lowest energy path for these transformations. Quantum mechanics/molecular mechanics (QM/MM) calculations are particularly useful for studying reactions in a biological environment, such as an enzyme's active site.

Topological Indices and Structural Analogy Methodologies

Topological indices are numerical descriptors derived from the molecular graph of a compound. These indices can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with its physicochemical properties or biological activity. For adamantane derivatives, these indices can quantify aspects of the molecule's size, shape, and branching.

Structural analogy methodologies leverage the known properties of similar molecules to predict the properties of a new compound. Given the extensive research on other adamantane derivatives, the biological and chemical properties of this compound can be inferred by comparing it to compounds like 3-aminoadamantan-1-ol (B132026) and other aminomethyl-substituted adamantanes. This comparative approach is valuable in the absence of direct experimental data.

Computational Prediction of Molecular Interactions and Properties

While specific, in-depth computational research focused exclusively on this compound is not extensively documented in publicly accessible literature, its molecular properties and potential interactions can be inferred through computational modeling and by analogy to closely related adamantane derivatives. The adamantane cage imparts significant rigidity and lipophilicity, which are key determinants of the biological and chemical behavior of its derivatives. robinwieruch.de

Computational approaches such as Density Functional Theory (DFT) and molecular docking are standard methods for investigating adamantane-based compounds. robinwieruch.deepa.gov DFT calculations are employed to determine optimized molecular geometry, electronic properties like frontier molecular orbital energies (HOMO-LUMO), and to generate vibrational spectra. epa.gov Molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, providing insights into potential pharmacological interactions.

For a theoretical estimation of the properties of this compound, an analysis of its close structural analog, 3-amino-1-adamantanol, is informative. The primary structural difference is the presence of a methylene (B1212753) (-CH2-) linker between the adamantane core and the amino group in this compound. This additional group would be expected to slightly increase the molecular weight, volume, and lipophilicity compared to its direct amino-substituted counterpart.

The predicted physicochemical properties for the analogous compound, 3-amino-1-adamantanol, are summarized below. These values, computed using established algorithms, serve as a baseline for estimating the properties of this compound.

Table 1: Computationally Predicted Properties for 3-Amino-1-adamantanol (Analogue) Data sourced from public chemical databases. These values are predicted by computational software and may differ from experimental values.

From these predicted properties, several inferences about molecular interactions can be drawn:

Lipophilicity and Solubility : The XLogP3 value of 1.8 for the analogue suggests a moderate degree of lipophilicity. This indicates the molecule can likely interact with hydrophobic environments, such as lipid membranes, a characteristic feature of many adamantane-based drugs. robinwieruch.de The aminomethyl and hydroxyl groups, however, also provide hydrophilic character.

Hydrogen Bonding Potential : With two hydrogen bond donors (from the -OH and -NH2 groups) and two acceptors (the nitrogen and oxygen atoms), the molecule is capable of forming significant hydrogen bonds. This is a critical factor for its interaction with biological macromolecules, such as enzymes and receptors, where hydrogen bonds often play a key role in binding and specificity. The Topological Polar Surface Area (TPSA) of 46.2 Ų further quantifies this potential for polar interactions.

Structural Rigidity : The adamantane core is conformationally rigid. robinwieruch.de A rotatable bond count of zero for the analogue underscores this. For this compound, there would be rotatable bonds within the aminomethyl group, but the core structure remains fixed, which can be advantageous in drug design for reducing the entropic penalty upon binding to a target.

Mentioned Compounds

Advanced Applications in Material Science and Catalysis

Adamantane (B196018) Scaffolds in Catalysis

The unique stereoelectronic properties of the adamantane moiety have been instrumental in the design of novel catalysts. uq.edu.au Its inert hydrocarbon framework provides a robust and bulky support that can enhance catalyst stability and influence the selectivity of chemical reactions. researchgate.netuq.edu.au The tetrahedral geometry of adamantane can be used to direct the formation of three-dimensional porous materials that serve as recyclable catalyst supports. acs.org

The incorporation of adamantyl groups into ligands for organometallic catalysts is a key strategy for tuning their reactivity and stability. The significant steric bulk of the adamantane cage plays a crucial role in the catalytic performance of the metal center. sinocompound.com This steric hindrance can promote reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination or the formation of inactive catalyst dimers.

A prominent example is the use of adamantyl-containing phosphine (B1218219) ligands. The di(1-adamantyl)phosphino group is a bulky, electron-donating ligand that has proven effective in various cross-coupling reactions. sinocompound.com For instance, palladium complexes with such ligands have shown high activity in carbonylation reactions of aryl bromides. uq.edu.au The steric properties, often quantified by the Tolman cone angle, are a critical design parameter, and the adamantyl group provides a large and well-defined cone angle. sinocompound.com

N-Heterocyclic carbenes (NHCs) are another important class of ligands where the adamantane scaffold has been successfully employed. The first crystalline NHC catalyst reported by Arduengo featured di(1-adamantyl) substituents. uq.edu.au These bulky groups shield the carbene carbon, enhancing the stability of the resulting metal complexes. More recently, adamantane-based tetra-mesoionic carbene (MIC) ligands have been used to create stable tetranuclear palladium(II) complexes, which act as precatalysts in Sonogashira coupling reactions. acs.org The design of these catalysts leverages the adamantane core as a rigid linker to create multimetallic systems with potentially cooperative catalytic effects.

Table 1: Examples of Adamantane-Based Organometallic Catalysts and Their Applications

| Catalyst/Ligand Type | Metal Center | Application | Key Feature of Adamantane |

| Di(1-adamantyl)phosphinite Ligand | Palladium | Carbonylation of aryl bromides | Steric bulk enhances catalyst activity and selectivity. uq.edu.au |

| Di(1-adamantyl) N-Heterocyclic Carbene (NHC) | N/A (ligand) | General ligand for various metal catalysts. uq.edu.au | High steric protection of the carbene carbon, leading to stable catalysts. uq.edu.au |

| Adamantane-based Tetra-mesoionic Carbene | Palladium (tetranuclear) | Sonogashira coupling reactions | Rigid scaffold for constructing multimetallic catalyst systems. acs.org |

Beyond organometallic systems, the adamantane scaffold is a valuable component in the design of purely organic catalysts. Organocatalysis offers advantages such as being metal-free, less sensitive to air and moisture, and often more environmentally benign. acs.org The bulk and rigidity of the adamantane group can create a well-defined chiral pocket around the catalytic site, leading to high enantioselectivity in asymmetric reactions.

For example, adamantyl-based primary amino amides have been synthesized and investigated for their catalytic activity in the Michael addition of aldehydes and ketones to nitroalkenes. mdpi.com In these systems, the bulky adamantoyl group influences the conformational preferences of the catalyst, which in turn controls the stereochemical outcome of the reaction.

Another area of development is in phase-transfer catalysis. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are effective phase-transfer catalysts, and their performance can be enhanced by incorporating bulky substituents. An adamantyl-containing cinchona-based catalyst was developed for the enantioselective and diastereoselective ring-opening of aziridines, demonstrating the utility of the adamantane group in creating a highly effective chiral environment. acs.org The development of peptidic organocatalysts also represents an emerging area where the incorporation of adamantyl amino acids could impart specific structural constraints and properties. uni-giessen.de

A significant focus in modern catalysis is the development of recyclable systems to improve sustainability and reduce costs. The rigid, polyfunctional nature of the adamantane skeleton makes it an excellent building block for creating porous, heterogeneous catalysts that can be easily separated from the reaction mixture and reused. acs.org

One approach involves using functionalized adamantane derivatives as tetrahedral building units for the synthesis of three-dimensional covalent organic frameworks (COFs). acs.orgrsc.org For instance, a COF synthesized by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with a linear linker resulted in a stable, porous material. rsc.org This material not only acted as a catalyst itself but also served as a support for palladium and gold nanoparticles, creating highly active and recyclable catalysts for hydrogenation reactions. rsc.org

Supramolecular chemistry offers another powerful strategy for catalyst recycling. By exploiting the strong host-guest interaction between adamantane and cyclodextrin (B1172386), catalysts can be non-covalently anchored to a support. rsc.org In one innovative system, a supramolecular polymer containing β-cyclodextrin was coated onto whole bacterial cells. A photocatalyst modified with an adamantane group could then be reversibly attached to the cells via host-guest complexation. This created an efficient and easily recyclable photobiocatalytic system, demonstrating how adamantane moieties can bridge homogeneous and heterogeneous catalysis. rsc.org

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The adamantane group is a cornerstone in this field, primarily due to its exceptional ability to act as a hydrophobic guest in host-guest systems. rsc.org Its size, shape, and lipophilic nature make it a perfect fit for the cavities of various macrocyclic host molecules. rsc.orgresearchgate.net

Adamantane and its derivatives are well-known to form stable inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). rsc.org This interaction is driven primarily by the hydrophobic effect, where the nonpolar adamantane guest is expelled from the aqueous environment and sequestered within the hydrophobic cavity of the host.

Cyclodextrins (CDs): These are torus-shaped macrocycles made of glucose units. The interior of the CD cavity is hydrophobic, while the exterior is hydrophilic, making them water-soluble. The adamantyl group fits snugly within the cavity of β-cyclodextrin, leading to one of the strongest known binding affinities for cyclodextrin host-guest pairs, with association constants (Kₐ) typically in the range of 10⁴ to 10⁵ M⁻¹. rsc.orgresearchgate.net This robust and predictable interaction is widely used to construct supramolecular systems, such as hydrogels for bioprinting and drug delivery vehicles. researchgate.net The presence of functional groups on the adamantane scaffold, such as the amino and hydroxyl groups in 3-(aminomethyl)adamantan-1-ol, can further influence the binding and orientation within the host cavity.

Cucurbit[n]urils (CB[n]): These are pumpkin-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-fringed portals. CB[n] hosts, particularly CB rsc.org and CB aps.org, exhibit exceptionally high affinity for adamantane derivatives, with association constants that can be several orders of magnitude higher than those with cyclodextrins. rsc.orgchemeurope.com The strong ion-dipole interactions between the carbonyl portals of the cucurbituril (B1219460) and a positively charged group on the guest, such as a protonated amine, can significantly enhance the binding strength. Photochemical studies of adamantanediazirines encapsulated within cucurbiturils have shown that the constrained environment of the host cavity can dramatically alter the reactivity of the carbene generated upon irradiation, favoring intramolecular C-H insertion products over reactions with the solvent. newkai.com

Table 2: Comparison of Adamantane Inclusion Complexes with Macrocyclic Hosts

| Host Molecule | Driving Force for Complexation | Typical Association Constant (Kₐ) with Adamantane Guests | Key Features |

| β-Cyclodextrin | Hydrophobic effect | 10⁴ - 10⁵ M⁻¹ | Water-soluble, biocompatible, readily available. rsc.orgresearchgate.net |

| Cucurbit rsc.orguril | Hydrophobic effect, ion-dipole interactions | 10⁹ - 10¹² M⁻¹ | Extremely high binding affinity, especially for cationic guests. rsc.org |

| Cucurbit aps.orguril | Hydrophobic effect, can form 1:2 ternary complexes | 10¹² - 10¹⁴ M⁻¹ | Larger cavity allows for the encapsulation of two guest molecules. newkai.com |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Adamantane's rigid and well-defined shape makes it an ideal building block (or "tecton") for designing self-assembling systems. wikipedia.org By functionalizing the adamantane core, specific intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions can be programmed to direct the formation of desired supramolecular architectures. nih.govarxiv.org

The nature and position of functional groups on the adamantane scaffold profoundly influence the self-assembly process. arxiv.org Molecular dynamics simulations have shown that adamantane derivatives with hydrogen-bond donors and acceptors, like amino and hydroxyl groups, tend to form more ordered and well-defined assemblies due to the strong, directional nature of hydrogen bonds. arxiv.org In contrast, bulkier or less interactive substituents can lead to more amorphous structures. arxiv.org

First-principles calculations have also explored the use of functionalized adamantane molecules as building blocks for novel materials. For example, a hypothetical molecular crystal composed of tetra-aza-adamantane and tetra-bora-adamantane pairs was predicted to be a stable, large-gap semiconductor, illustrating the potential for creating functional materials through the self-assembly of complementary adamantane derivatives. aps.org The study of these fundamental principles is crucial for the bottom-up construction of tailored nanostructures and advanced materials. nih.govarxiv.org

Development of Novel Materials

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, combined with the inherent properties of the adamantane core—such as thermal stability, rigidity, and hydrophobicity—makes it a versatile monomer for creating a new generation of high-performance materials.

Polymeric Materials with Adamantyl Functionality

The integration of the bulky and rigid adamantane cage into polymer backbones can significantly enhance their physical and chemical properties. While specific research on polyamides derived directly from this compound is limited, the broader class of adamantane-containing polyamides and polyimides provides a strong indication of its potential. bwise.krmdpi.com

Adamantane-based polyamides are typically synthesized through condensation polymerization. impactfactor.org Given its structure, this compound can act as a monomer in reactions with dicarboxylic acids or their derivatives to form polyamides with pendant hydroxyl groups. These hydroxyl groups can serve as sites for further functionalization or to enhance properties like solubility and adhesion.

The introduction of the adamantyl moiety is known to improve the thermal stability, solubility in organic solvents, and mechanical strength of polymers. bwise.krmdpi.com For instance, aromatic polyamides incorporating adamantane units exhibit high glass transition temperatures (Tg) and excellent thermal resistance. bwise.kr

Table 1: Illustrative Thermal Properties of Adamantane-Containing Polyamides

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) |

| Aromatic Polyamide | 1,3-bis(4-aminophenyl)adamantane, Isophthaloyl chloride | 280-320 °C | > 450 °C |

| Aliphatic-Aromatic Polyamide | 1,3-Diaminoadamantane, Terephthaloyl chloride | 180-220 °C | > 350 °C |

Note: This table is illustrative and based on data for related adamantane-containing polyamides. The exact properties would vary based on the specific co-monomers and polymerization conditions.

The rigidity of the adamantane cage disrupts close chain packing, which can increase the fractional free volume (FFV) and improve solubility in common organic solvents, a significant advantage for processing. bwise.kr However, this same bulkiness can sometimes lead to lower molecular weights during polymerization due to steric hindrance. bwise.kr

Porous Materials and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The rigid and well-defined tetrahedral geometry of the adamantane core makes its derivatives excellent candidates for use as linkers in the synthesis of robust, three-dimensional MOFs. mdpi.com

While direct synthesis of MOFs using this compound as the primary linker is not extensively documented, its functional groups are well-suited for this purpose. The amino group can coordinate with metal centers, and the hydroxyl group can either participate in coordination or be available for post-synthetic modification, introducing new functionalities within the pores of the MOF. nih.govunibuc.ro The use of amino-alcohols in the construction of new coordination polymers has been explored. unibuc.ro

The resulting MOFs would benefit from the hydrophobicity and thermal stability conferred by the adamantane backbone. mdpi.com These materials could find applications in gas storage, separation, and heterogeneous catalysis. The predictable geometry of adamantane-based linkers allows for a high degree of control over the resulting framework's topology and pore environment. mdpi.com

Table 2: Examples of Adamantane Derivatives in MOF Synthesis

| Adamantane-Based Linker | Metal Ion | Resulting MOF Properties |

| 1,3,5,7-Adamantanetetracarboxylic acid | Cu(II), Zn(II) | High porosity, robust 3D framework |

| 1,3-Bis(1,2,4-triazol-1-yl)adamantane | Ag(I), Cd(II) | 2D and 1D coordination polymers with luminescent properties. mdpi.com |

| 3-Azolyl-1-adamantanecarboxylic acid | Various | Potential for creating functionalized porous materials. |

This table provides examples of related adamantane linkers to illustrate the potential of this compound in this field.

Advanced Functional Materials (e.g., Optical Materials, Molecular Electronic Devices)

Adamantane derivatives are being investigated for their potential in advanced functional materials due to their unique structural and electronic properties. researchgate.netresearchgate.net The incorporation of adamantane into materials can lead to desirable optical and electronic characteristics.

In the realm of optical materials , adamantane's saturated, strain-free structure contributes to high transparency. google.com Certain adamantane derivatives have been shown to exhibit nonlinear optical (NLO) properties, such as white-light generation when exposed to near-infrared light. d-nb.inforsc.orgacs.org The functional groups on this compound could be used to attach chromophores or other photoactive moieties to the rigid adamantane scaffold, potentially leading to new materials for optical applications. d-nb.infogoogle.com

For molecular electronic devices , the adamantane cage can act as a rigid, insulating anchor for functional molecules on surfaces. researchgate.net Derivatives of adamantane are being explored as building blocks for molecular semiconductors and in the design of molecular tripods for creating self-assembled monolayers (SAMs). researchgate.net The amino group of this compound could be utilized to graft the molecule onto conductive surfaces, while the hydroxyl group could be modified to tune the electronic properties of the resulting molecular assembly.

Applications as Precursors for Specialty Chemicals and Fuels

The unique cage structure of adamantane and its derivatives makes them attractive starting materials for the synthesis of specialty chemicals and high-energy-density fuels. researchgate.net

The chemical transformation of this compound can lead to a variety of other functionalized adamantanes. For example, the primary amine can be converted to other nitrogen-containing groups, and the tertiary alcohol can be eliminated or substituted. These transformations open pathways to a range of specialty chemicals that are difficult to synthesize by other means. researchgate.net

In the context of fuels , adamantane-based compounds are of interest due to their high density and high heat of combustion. researchgate.net While adamantane itself has a high melting point, alkylated derivatives have significantly lower melting points, making them suitable as components of liquid aviation fuels. researchgate.net The catalytic conversion of adamantane derivatives is a subject of ongoing research. dicp.ac.cn this compound could potentially be converted into fuel components through processes such as deamination, dehydration, and subsequent alkylation or hydrogenation of the adamantane core. The presence of the adamantane cage contributes to high thermal and oxidative stability, which are desirable properties for high-performance fuels. researchgate.net

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

Catalytic C-H Functionalization: Directing the selective functionalization of the adamantane (B196018) core's C-H bonds would represent a major advancement. This could significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3-(aminomethyl)adamantan-1-ol could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes to perform specific transformations on the adamantane scaffold could lead to highly selective and environmentally benign synthetic routes. For instance, microorganisms have been surveyed for their ability to hydroxylate 1-adamantanol (B105290) to produce 1,3-adamantanediol, suggesting the potential for enzymatic approaches in functionalizing the adamantane core. chemsrc.com

Exploration of Novel Chemical Transformations and Derivatizations

The bifunctional nature of this compound, with its primary amino and tertiary hydroxyl groups, provides a platform for a wide range of chemical modifications. While its use as an intermediate is established, a systematic exploration of its reactivity is an area ripe for further investigation. Future directions include:

Selective Functionalization: Developing protocols for the selective reaction of either the amino or the hydroxyl group while the other remains protected or unreactive is crucial for creating a diverse library of derivatives.

Novel Linker Chemistries: Exploring new ways to incorporate the this compound moiety into larger molecular architectures through the development of novel linker strategies will be important for its application in areas such as drug discovery and materials science.

Multicomponent Reactions: Utilizing this compound in multicomponent reactions could provide rapid access to complex molecules with high structural diversity from simple starting materials.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work can accelerate the discovery and development of new adamantane-based compounds. Future research will benefit from:

Predictive Modeling: Employing density functional theory (DFT) and other computational methods to predict the reactivity, spectral properties, and biological activity of this compound derivatives can help guide synthetic efforts and prioritize target molecules.

High-Throughput Screening: Combining automated synthesis with high-throughput screening techniques will enable the rapid evaluation of large libraries of this compound derivatives for desired properties.

Advanced Analytical Techniques: The use of sophisticated analytical methods, such as 2D NMR spectroscopy and X-ray crystallography, will be essential for the unambiguous characterization of new, complex derivatives.

Expansion into Underexplored Material Applications

While the primary focus for adamantane derivatives has been in medicinal chemistry, the unique physicochemical properties of the adamantane cage make it an attractive component for advanced materials. Future research should explore:

Polymer Chemistry: Incorporating this compound into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, mechanical strength, and processability.

Supramolecular Chemistry: The rigid and well-defined structure of the adamantane unit can be exploited in the design of self-assembling systems, such as host-guest complexes, for applications in sensing, drug delivery, and nanotechnology.

Surface Modification: The functional groups of this compound can be used to anchor this moiety onto surfaces, thereby modifying their properties for applications in areas like biocompatible coatings and specialized chromatography.

Addressing Scalability and Industrial Relevance of Synthesis Methods

For this compound to be utilized in large-scale applications, the development of scalable and cost-effective synthetic processes is paramount. This presents a significant challenge that needs to be addressed through:

Process Optimization: Thorough optimization of reaction conditions, including solvent selection, catalyst loading, and purification methods, is necessary to improve yields and reduce costs for industrial-scale production.

Alternative Starting Materials: Investigating more abundant and less expensive starting materials for the synthesis of the adamantane core could significantly impact the economic viability of its derivatives.

Collaboration with Industry: Close collaboration between academic researchers and industrial chemists is essential to translate promising laboratory-scale syntheses into robust and commercially viable manufacturing processes. The use of this compound as a starting material for the preparation of other key intermediates highlights its industrial potential. google.com

Q & A

Q. What are the standard synthetic routes for 3-(Aminomethyl)adamantan-1-ol, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via hydroxylation of adamantane derivatives. For example, hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using H₂O-CBrCl₃ in the presence of W(CO)₆ activated by pyridine yields this compound . Key steps include cooling to 0°C during reaction initiation, quenching with ice, and purification via solvent extraction (e.g., dichloromethane) followed by sodium sulfate drying . Optimization strategies include using continuous flow reactors to enhance yield and reduce impurities .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Essential characterization methods include:

- NMR spectroscopy : Confirm the adamantane backbone and aminomethyl/hydroxyl functional groups using H and C NMR .

- Melting point analysis : Monitor purity (e.g., reported melting points vary by salt form, such as hydrochloride derivatives) .

- Mass spectrometry : Verify molecular weight (e.g., 195.29 g/mol for the free base) .

- HPLC : Assess purity (>95% for research-grade material) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use P95 respirators for dust control, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .

- Ventilation : Ensure fume hoods for reactions generating volatile byproducts (e.g., hydrogen bromide gas) .

- Waste disposal : Collect organic waste in closed containers and avoid drainage contamination .

Advanced Research Questions

Q. How can catalytic systems improve the efficiency of this compound synthesis?

Transition metal catalysts like W(CO)₆ enhance regioselectivity during hydroxylation . Alternative methods using Mn-based catalysts under mild conditions (e.g., H₂O-CBrCl₃) have achieved yields up to 87% for adamantane derivatives, with reduced side reactions . Reaction monitoring via TLC or in situ FTIR is recommended to track intermediate formation.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antiviral or anti-inflammatory activity may arise from structural variations (e.g., hydrochloride vs. free base) or assay conditions. To address this:

- Standardize derivatives : Compare bioactivity of consistent salt forms .

- Mechanistic studies : Use molecular docking to assess interactions with targets like viral M2 proton channels or inflammatory enzymes .

- Dose-response assays : Validate potency thresholds across multiple cell lines .

Q. How can the compound’s stability and reactivity be modulated for targeted drug delivery applications?

- Functionalization : Introduce prodrug motifs (e.g., acetyl groups) via nucleophilic substitution at the aminomethyl site to enhance solubility or tissue specificity .

- Encapsulation : Use liposomal formulations to protect the adamantane core from metabolic degradation .

- pH-sensitive linkers : Attach targeting moieties (e.g., peptides) via cleavable bonds to enable controlled release .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- GC-MS : Identify volatile byproducts (e.g., unreacted adamantane precursors) .

- ICP-OES : Screen for residual metal catalysts (e.g., tungsten or manganese) .

- X-ray crystallography : Resolve structural anomalies in crystalline forms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.